molecular formula C19H22F3N5O2 B2550004 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1797125-82-6

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2550004
CAS No.: 1797125-82-6
M. Wt: 409.413
InChI Key: YHBDEOJNQJIUSN-UHFFFAOYSA-N
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Description

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the cyclopropyl group, and the coupling with the piperidine moiety. Common reagents used in these steps include cyclopropylamine, methyl isocyanate, and trifluoromethylbenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with different properties and applications.

Scientific Research Applications

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c1-25-18(29)27(15-6-7-15)16(24-25)12-8-10-26(11-9-12)17(28)23-14-4-2-13(3-5-14)19(20,21)22/h2-5,12,15H,6-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBDEOJNQJIUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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